5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione
Overview
Description
5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione: is an organic compound belonging to the class of isobenzofurans. This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring, with additional functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and furan precursors.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the furan ring is fused to the benzene ring. This can be achieved through various methods, including Friedel-Crafts acylation or intramolecular cyclization.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and functional group modification reactions.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Purification Techniques: Employing advanced purification techniques, such as chromatography and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzene or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Dihydro and tetrahydro derivatives.
Substituted Compounds: Various substituted isobenzofurans with different functional groups.
Scientific Research Applications
5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1,3-dione: A structurally related compound with similar chemical properties.
7,7a-Dihydroisobenzofuran-1,3-dione: Another related compound with a similar core structure but lacking the methyl group.
5-Methylisobenzofuran-1,3-dione: A compound with a similar structure but different functional groups.
Uniqueness
5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKJDNQKGCKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058692 | |
Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19438-64-3 | |
Record name | 3a,4,5,7a-Tetrahydro-6-methyl-1,3-isobenzofurandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19438-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-6-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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